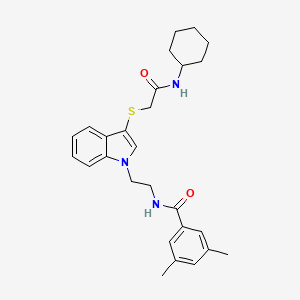

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Actividad Biológica

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of substituted indolecarboxamides. Its structure incorporates a thioether linkage and features both indole and benzamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H31N3O2S

- Molecular Weight : 449.61 g/mol

- CAS Number : 532970-19-7

- IUPAC Name : N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The indole moiety is known to modulate various biological pathways, while the benzamide group enhances binding affinity and specificity to receptors or enzymes involved in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

- Cell Signaling Pathways : The compound could interfere with signaling cascades that regulate cell growth and survival.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For example, studies have demonstrated that indole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Summary of Biological Activities:

Case Studies

Several studies have investigated the biological effects of related compounds:

- Indole Derivatives in Cancer Therapy :

- Thioether Compounds :

- Benzamide Analogues :

Aplicaciones Científicas De Investigación

Antidiabetic Potential

Recent studies indicate that this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes development. A related compound showed significant β-cell protective activity with an EC50 value of 0.1 μM, suggesting that structural analogs could exhibit similar properties.

Anticancer Activity

The anticancer properties of compounds related to N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide have been investigated:

In vitro Cytotoxicity : Related compounds demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of induced seizures. It has shown significant efficacy in reducing seizure frequency in picrotoxin-induced models, suggesting potential applications in treating epilepsy and other neurodegenerative conditions.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests that this compound may also exert anti-inflammatory effects.

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A-431 | <10 | |

| Anticonvulsant | Picrotoxin model | Not specified | |

| Anti-inflammatory | J774A.1 cells | 10 |

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.

Neuroprotective Study

Research examining the neuroprotective effects of thiazole derivatives found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) in the compound is susceptible to oxidation and nucleophilic displacement:

-

Oxidation to sulfone/sulfoxide : Reactivity with oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) under controlled conditions could yield sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives .

-

Displacement reactions : Thioethers may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents, potentially modifying the side-chain structure.

Amide Group Reactivity

The benzamide and acetamide functionalities participate in hydrolysis and transamidation:

-

Acid/Base-Catalyzed Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bonds may hydrolyze to form carboxylic acids and amines. For example, cleavage of the cyclohexylamino acetamide group could yield cyclohexylamine and a thiol-containing intermediate .

-

Transamidation : Heating with excess primary or secondary amines (e.g., methylamine) in the presence of catalysts like DCC (dicyclohexylcarbodiimide) may replace the cyclohexyl group with other amines .

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution, particularly at the 5-position due to electron-donating effects of the thioether group:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) could introduce a nitro group at the 5-position of the indole ring .

-

Halogenation : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane may add halogens to the indole structure .

Cyclohexylamino Group Modifications

The cyclohexylamine substituent is amenable to alkylation or acylation:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine could yield N-acylated derivatives.

-

Salt Formation : Reacting with HCl or other acids forms water-soluble ammonium salts, enhancing bioavailability .

Synthetic Pathway Insights

Key reactions from its synthesis (as inferred from structural analogs ):

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Thioether formation | Thiol + Halide, Base (e.g., K₂CO₃) | Coupling indole to acetamide side chain |

| 2 | Amide coupling | DCC/HOBt, Dichloromethane | Linking benzamide to ethylindole |

| 3 | Catalytic hydrogenation | H₂, Pd/C, Ethanol | Reducing nitro intermediates (if present) |

Stability Under Physiological Conditions

-

pH Sensitivity : The amide bonds may hydrolyze slowly in acidic environments (e.g., stomach pH ~1.5), necessitating prodrug strategies for oral delivery .

-

Oxidative Stability : The thioether group is prone to oxidation in vivo, potentially forming sulfoxides as metabolites.

Comparative Reactivity Table

| Functional Group | Reaction | Reagents | Product Application |

|---|---|---|---|

| Thioether (-S-) | Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone prodrugs |

| Benzamide (-CONH-) | Hydrolysis | HCl/NaOH | Carboxylic acid intermediates |

| Indole (C3 position) | Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives for SAR studies |

| Cyclohexylamino (-NH-) | Acylation | Acetyl chloride, Pyridine | Enhanced lipophilicity |

Propiedades

IUPAC Name |

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O2S/c1-19-14-20(2)16-21(15-19)27(32)28-12-13-30-17-25(23-10-6-7-11-24(23)30)33-18-26(31)29-22-8-4-3-5-9-22/h6-7,10-11,14-17,22H,3-5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAMYYBFVYJPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.